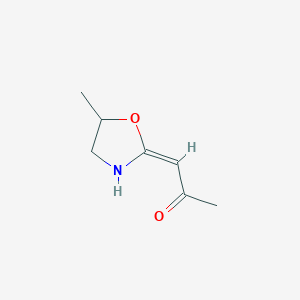

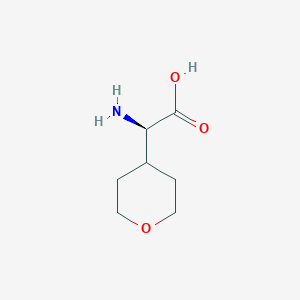

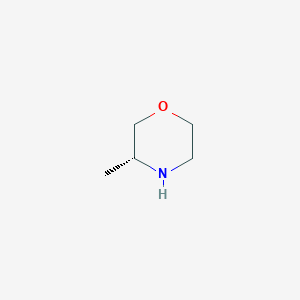

(R)-3-甲基吗啉

描述

Catalyst Activation and Organochalcogen Ligand Complexes

The study of catalyst activation using organochalcogen ligand complexes has shown that complexes with a pseudo-octahedral "piano-stool" disposition of donor atoms around Rh/Ir can be synthesized. These complexes have been used as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds. The research indicates that the Oppenauer type oxidation is somewhat slower compared to other methods, but the transfer hydrogenation process is efficient .

C-Cl Activation by Rhodium Complexes

Research into the activation of C-Cl bonds in methylene chloride by rhodium complexes has led to the simultaneous formation of bimetallic mu-methylene bridged Rh(III) complexes and dimeric Rh(III) complexes with terminal chloromethyl groups. The study provides a mechanistic proposal for the formation of these activation products and reports the synthesis of Rh(I) complexes with P-functionalized aminopyridine ligands. The structures of the oxidative addition products were confirmed by X-ray diffraction studies .

Synthesis of Chiral Methylheptanoic Acids

The synthesis of (R) and (S)-3-methylheptanoic acids has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone. This method is adaptable for the synthesis of a wide variety of chiral 3-methyl alkanoic acids, demonstrating the versatility of the approach in creating chiral compounds .

Structural Studies of Asymmetric Hydrogenation

X-ray crystal analysis has been used to determine the structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate. The study found that the symmetry of the bis(dimethylglyoximato)cobalt moiety is lowered due to steric repulsion from the optically active amine, which may induce asymmetry in hydrogenation catalysis .

Synthesis of Enantiomers of Insect Pheromones

Enantiomerically pure methyl hydrogen (R)-3-methylglutarate has been used to synthesize the two enantiomers of the sex pheromone of Diabrotica undecimpunctata howardi. This compound has also been employed to prepare other chiral insect pheromones, showcasing its utility as a chiral building block for biologically active compounds .

Intramolecular Reductive Amination for Morpholine Derivatives

A high yielding enantioselective synthesis of (R)-N-Boc-2-hydroxymethylmorpholine and related compounds has been achieved through proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde. This strategy is significant for the synthesis of morpholine derivatives .

Synthesis and Analysis of Isoindole Derivatives

The synthesis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester has been explored, with characterization performed using various spectroscopic methods. Single-crystal XRD confirmed the structure, and DFT studies provided insights into the electronic properties of the compound. The research also included in vitro and in silico analysis, suggesting potential antibacterial applications .

科学研究应用

1. 材料科学和聚合物研究

(R)-3-甲基吗啉及其衍生物,如N-甲基吗啉-N-氧化物(NMMO),在材料科学中被广泛应用,特别是在纤维素溶解和纤维生产的研究中。NMMO是莱赛尔工艺中纤维素的溶剂,这是一种现代工业纤维制造技术。它在制备纤维和薄膜制造的纤维素纺丝浆料中起着至关重要的作用。研究已经探讨了纤维素在NMMO中溶解的动力学和机制,以及所得纤维和薄膜的性质和应用(Biganska et al., 2002),(Adorjan et al., 2005)。

2. 制药化学

在制药化学中,与(R)-3-甲基吗啉相关的化合物被用于合成各种药物和药用剂。例如,N-甲基吗啉被用于合成不同化学文库,如用于潜在药用的吡啶并[2,1-b][1,3,5]噻二嗪文库的创建(Dotsenko et al., 2014)。此外,其衍生物被用于开发新的抗雄激素和其他药理活性化合物(Tucker et al., 1988)。

3. 分析化学

分析化学利用(R)-3-甲基吗啉衍生物进行方法开发,例如用于确定N-甲基吗啉含量的非水滴定方法,突显了其在定量化学分析中的重要性(Qia, 2014)。

4. 环境和毒理学研究

环境和毒理学研究将(R)-3-甲基吗啉衍生物纳入研究以了解它们的生物降解和生态影响。例如,对NMMO的生物降解研究为理解含有这些化合物的废水的环境影响和处理提供了见解(Meister & Wechsler, 2004)。

5. 绿色化学和可持续实践

(R)-3-甲基吗啉衍生物在绿色化学中的应用在研究中得以体现,重点是开发更可持续和环保友好的化学过程。例如,通过原位卤素交换进行活性自由基聚合的研究展示了这些化合物在创造更可持续的聚合技术方面的潜力(Xiao et al., 2017)。

属性

IUPAC Name |

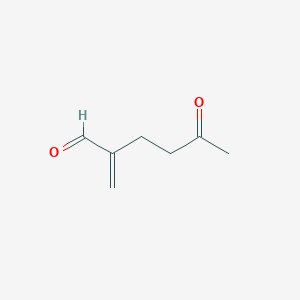

(3R)-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWWGMKXCYLZEG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348918 | |

| Record name | (R)-3-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Methylmorpholine | |

CAS RN |

74572-04-6 | |

| Record name | (R)-3-Methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-METHYLMORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-3-methylmorpholine a relevant structural component in designing mTOR inhibitors?

A: The research paper focuses on a series of triazine derivatives, not solely (R)-3-methylmorpholine, as inhibitors of mTOR. While the abstract doesn't elaborate on the specific binding interactions, the title emphasizes that incorporating (R)-3-methylmorpholine into the triazine scaffold leads to potent mTOR inhibition with enhanced selectivity against PI3Kα []. This suggests that the (R)-3-methylmorpholine moiety likely contributes to specific interactions within the mTOR binding site, leading to improved binding affinity and selectivity. Further research focusing on structure-activity relationships and co-crystallization studies would be needed to fully elucidate the precise binding mode and the role of (R)-3-methylmorpholine in achieving selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)